molecular formula C6H8O B3056090 Hex-1-yn-3-one CAS No. 689-00-9

Hex-1-yn-3-one

Cat. No.: B3056090
CAS No.: 689-00-9
M. Wt: 96.13 g/mol
InChI Key: KSJAIMUFADDAOP-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent odor and is widely used in various industries due to its unique chemical properties. This compound is commonly utilized in organic synthesis as a Michael acceptor and as an intermediate in the preparation of other organic compounds.

Scientific Research Applications

Hex-1-yn-3-one has a wide range of applications in scientific research, including:

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.

Biology: this compound is utilized in biological research to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers, resins, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-1-yn-3-one can be synthesized through several methods. One common method involves the reaction of propiolic acid with allyl alcohol in the presence of a catalyst such as 4-DMAP and DCC in dichloromethane at 0°C . The reaction mixture is stirred for 10 hours at room temperature, followed by purification through flash chromatography .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale organic synthesis processes. These methods often involve the use of palladium-catalyzed sequential decarboxylation and carbonylation of allyl alkynoates . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hex-1-yn-3-one undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reduction of this compound typically yields alcohols. This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride .

Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace the functional groups attached to the carbon atoms. Common reagents include halides and other nucleophilic species .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Hex-1-yn-3-one involves its interaction with molecular targets and pathways. It can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form covalent bonds. This reactivity is attributed to the presence of the triple bond and the carbonyl group, which make it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Hex-1-yn-3-one can be compared with other similar compounds, such as:

Hex-1-en-3-one: Hex-1-en-3-one is an unsaturated ketone with a double bond instead of a triple bond. It has different reactivity and applications compared to this compound .

Hex-4-yn-3-one: Hex-4-yn-3-one is another alkyne ketone with the triple bond located at a different position. It exhibits similar reactivity but may have different physical properties and applications .

Propargyl Alcohol: Propargyl alcohol is an alcohol with a triple bond. It shares some reactivity with this compound but is used in different contexts due to the presence of the hydroxyl group .

Properties

IUPAC Name

hex-1-yn-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-5-6(7)4-2/h2H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJAIMUFADDAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218971
Record name Hex-1-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689-00-9
Record name Hex-1-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-1-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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